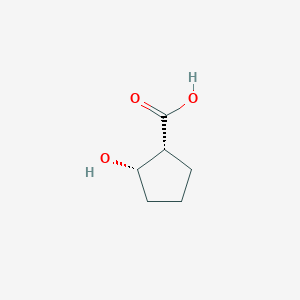

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and physical properties. The presence of both a hydroxyl group and a carboxylic acid group on a cyclopentane ring makes it a versatile molecule for various synthetic and research applications.

Mécanisme D'action

Target of Action

Similar compounds are known to interact withAromatic L-amino acid decarboxylases (AADCs) . AADCs play diverse physiological and biosynthetic roles in living organisms .

Mode of Action

Aadcs, which could be a potential target, catalyze the conversion of aromatic l-amino acids into aromatic monoamines . This process involves a nucleophilic attack by the incoming amino acid substrate leading to the formation of an external aldimine .

Biochemical Pathways

Aadcs are involved in the decarboxylation of natural and modified l-amino acids, leading to diverse biogenic amines that are involved in a wide range of physiological and biosynthetic events .

Result of Action

The action of aadcs, which could be a potential target, results in the production of aromatic monoamines that play diverse physiological and biosynthetic roles in living organisms .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

The role of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid in biochemical reactions is not well-studied. Its structure suggests that it could potentially interact with enzymes, proteins, and other biomolecules. The hydroxyl and carboxylic acid groups could form hydrogen bonds with other molecules, influencing the structure and function of these biomolecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-hydroxycyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the correct stereochemistry. For instance, the alkylation of glycine equivalents with 1,2-electrophiles followed by intramolecular cyclization is a well-documented method . Another method includes the use of diazo compounds, ylides, and carbene intermediates for the cyclopropanation of alkenes .

Industrial Production Methods

Industrial production of this compound often involves scalable and cost-effective methods. The use of chiral catalysts in large-scale reactions ensures high yields and diastereoselectivity.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) to form chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction of the carboxylic acid group yields primary alcohols .

Applications De Recherche Scientifique

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid has numerous applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2S)-2-aminocyclopentanecarboxylic acid: Similar in structure but with an amino group instead of a hydroxyl group.

(1R,2S)-2-hydroxycyclohexane-1-carboxylic acid: Similar but with a six-membered ring instead of a five-membered ring.

Uniqueness

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl and a carboxylic acid group on a cyclopentane ring. This combination of features makes it particularly useful in asymmetric synthesis and as a chiral building block .

Propriétés

IUPAC Name |

(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHGSWURBGPKQZ-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)